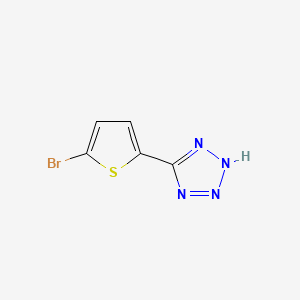

5-(5-Bromo-2-Thienyl)-1H-Tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(5-bromothiophen-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4S/c6-4-2-1-3(11-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHHXCMGAACACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427387 | |

| Record name | 5-(5-Bromo-2-Thienyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211943-12-3 | |

| Record name | 5-(5-Bromo-2-Thienyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-Bromo-2-thienyl)-1H-tetrazole solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Tetrazole Heterocycles in Contemporary Chemical Research

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. nih.gov First synthesized in 1885, they have become a cornerstone in medicinal chemistry and materials science. researchgate.nethilarispublisher.com Although not found in nature, the tetrazole ring's unique electronic properties and broad spectrum of biological activities have garnered significant attention from researchers. nih.govlifechemicals.com

In medicinal chemistry, tetrazoles are often employed as bioisosteres of carboxylic acids. This substitution can lead to improved metabolic stability, increased lipophilicity, and enhanced potency of drug candidates. hilarispublisher.combeilstein-journals.orgnumberanalytics.com The pKa of certain 5-substituted tetrazoles is comparable to that of carboxylic acids, further solidifying their role as effective mimics. numberanalytics.com Consequently, tetrazole derivatives have been successfully incorporated into a variety of marketed drugs with diverse therapeutic applications, including antihypertensive, antibacterial, anticancer, and anti-inflammatory agents. researchgate.netlifechemicals.combeilstein-journals.org Beyond their use as carboxylic acid surrogates, tetrazoles can also act as cis-amide bond mimics in peptidomimetics. nih.govlifechemicals.com

The applications of tetrazoles extend into materials science, where they are utilized as catalysts, propellants, and even explosives due to their high nitrogen content. researchgate.net Their ability to coordinate with metal ions has led to the development of metal-organic frameworks (MOFs) with applications in gas storage. lifechemicals.com Furthermore, polymers containing tetrazole fragments are being explored for their potential in various advanced materials. lifechemicals.com

The synthesis of tetrazole derivatives is an active area of research, with methods such as [3+2] cycloaddition reactions of azides with nitriles being commonly employed. researchgate.net The versatility and broad applicability of the tetrazole moiety ensure its continued importance in the development of new functional molecules.

Importance of Thiophene Moieties in Bioactive Chemical Structures

Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. nih.govrsc.org Its structural similarity to benzene (B151609) allows it to often replace a benzene ring in biologically active compounds without a loss of activity, a concept known as bioisosterism. cognizancejournal.comwikipedia.org This substitution can favorably modulate the physicochemical properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The thiophene nucleus is present in a wide array of pharmaceuticals with diverse therapeutic applications. cognizancejournal.com Thiophene derivatives have demonstrated a remarkable range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, anticonvulsant, and antihypertensive properties. cognizancejournal.compharmaguideline.comnih.govresearchgate.net The U.S. Food and Drug Administration (FDA) has approved numerous drugs containing a thiophene ring, highlighting its significance in drug discovery and development. nih.gov Examples of such drugs include the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine. nih.gov

The reactivity of the thiophene ring allows for a variety of chemical modifications, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. pharmaguideline.com These studies are crucial for optimizing the therapeutic efficacy and minimizing the side effects of drug candidates. rsc.org The continued exploration of thiophene chemistry is expected to yield novel therapeutic agents with improved pharmacological profiles. cognizancejournal.comscilit.com

Integration of Halogen Substitution Bromine in Pharmaceutical and Materials Science

Halogenation, the process of introducing a halogen atom into a molecule, is a fundamental strategy in both pharmaceutical and materials science. unacademy.com Bromine, a member of the halogen family, possesses unique properties that make it a valuable tool for modifying molecular structure and function. vasu-industries.comwikipedia.org

In medicinal chemistry, the introduction of a bromine atom can significantly impact a drug's pharmacokinetic and pharmacodynamic properties. vasu-industries.com Bromine's electronegativity and size can influence a molecule's lipophilicity, binding affinity to biological targets, and metabolic stability. wikipedia.org Historically, bromide salts were used as sedatives and antiepileptics due to the inhibitory effects of the bromide ion on the central nervous system. wikipedia.org While many of these uses have been superseded by more modern drugs, bromine continues to be a key component in the synthesis of a variety of pharmaceuticals, including antiseptics and anticancer agents. azom.comicl-industrialproducts.com Brominated compounds also serve as important intermediates and catalysts in the manufacturing of various drugs. bsef.com

In materials science, the incorporation of bromine can alter the physical and electronic properties of materials. rsc.org For instance, brominated flame retardants are widely used to reduce the flammability of plastics, textiles, and electronics. vasu-industries.com The presence of bromine can also influence the crystalline packing and solid-state emission properties of organic dyes, which is relevant for the development of organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The ability to selectively introduce bromine atoms into a molecular scaffold through various chemical reactions provides a powerful method for fine-tuning the properties of functional materials. acs.orgquora.comncert.nic.in

Defining the Research Trajectory for 5 5 Bromo 2 Thienyl 1h Tetrazole

Strategies for Tetrazole Ring Formation

The construction of the tetrazole ring is a critical step in the synthesis of this compound. Several methods have been developed, with [3+2] cycloaddition reactions, amide-to-tetrazole conversions, and diazotization-based alkylations being among the most prominent.

Mechanistic Investigations of [3+2] Cycloaddition Reactions

The [3+2] cycloaddition of nitriles with azides is a fundamental and widely utilized method for synthesizing 5-substituted-1H-tetrazoles. nih.govresearchgate.net This reaction, often referred to as a "click" reaction, offers a direct and efficient route to the tetrazole core.

Mechanistic studies, including density functional theory (DFT) calculations, have provided deep insights into this transformation. acs.org It has been proposed that the reaction can proceed through different pathways, including a concerted [2+3] cycloaddition or a stepwise mechanism involving the formation of an imidoyl azide (B81097) intermediate. acs.org The favorability of a particular pathway is influenced by factors such as the nature of the azide species (anionic or neutral) and the electronic properties of the nitrile substituent. acs.org For instance, in the presence of a proton source, a stepwise mechanism involving protonation of the nitrile is often favored. acs.org

Various catalysts have been developed to promote the [3+2] cycloaddition, enhancing reaction rates and yields. These include both homogeneous and heterogeneous systems. For example, cobalt(II) complexes with tetradentate ligands have been shown to be effective catalysts for the cycloaddition of sodium azide to organonitriles under homogeneous conditions. nih.govacs.org Mechanistic investigations have revealed the in-situ formation of a catalytically active cobalt(II) diazido intermediate. nih.govacs.org Other metal salts, such as those of zinc, have also been employed to catalyze tetrazole formation in aqueous media, offering a greener and safer alternative. acs.org Furthermore, copper(II) sulfate (B86663) pentahydrate has been utilized as an inexpensive and environmentally friendly catalyst for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide in DMSO. scispace.com

| Catalyst System | Substrates | Key Features |

| Cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine | Organonitriles, Sodium Azide | Homogeneous catalysis, intermediacy of a cobalt(II) diazido complex. nih.govacs.org |

| Zinc salts (e.g., ZnBr2) | Nitriles, Sodium Azide | Aqueous reaction medium, enhanced safety. acs.org |

| Copper(II) sulfate pentahydrate | Aryl and Alkyl Nitriles, Sodium Azide | Inexpensive, environmentally benign catalyst. scispace.com |

| Natrolite zeolite | Nitriles, Sodium Azide | Heterogeneous, reusable catalyst. soran.edu.iq |

Novel Amide-to-Tetrazole Conversion Protocols

The conversion of amides directly into tetrazoles represents a valuable synthetic strategy, as amides are readily available starting materials. Several novel protocols have been developed to achieve this transformation.

One such method involves the use of phosphorazidates, such as diphenyl phosphorazidate (DPPA), which act as both an activator for the amide oxygen and a source of azide. organic-chemistry.org This approach allows for the synthesis of both 1,5-disubstituted and 5-substituted 1H-tetrazoles from a variety of amides under relatively mild conditions, avoiding the use of highly toxic or explosive reagents. organic-chemistry.org The reaction is believed to proceed through an imidate ester intermediate. organic-chemistry.org Other phosphorus-based reagents, like phosphorus oxychloride in conjunction with sodium azide, have also been employed for this conversion. researchgate.net

Improved conditions for the conversion of sterically hindered amides to 1,5-disubstituted tetrazoles have been reported using a combination of diisopropyl azodicarboxylate (DIAD), diphenylphosphoryl azide (DPPA), and diphenyl-2-pyridyl phosphine. researchgate.net The replacement of an amide or thioamide functionality with a tetrazole ring can be a useful strategy to introduce an isosteric substituent, potentially enhancing the metabolic stability of biologically active compounds. researchgate.net

Diazotization-Based Alkylation of Monosubstituted Tetrazoles

The alkylation of monosubstituted tetrazoles is a key method for accessing 2,5-disubstituted tetrazoles, which are important as amide isosteres in medicinal chemistry. researchgate.netacs.org A novel and efficient method for this transformation involves the diazotization of aliphatic amines. researchgate.netacs.orgorganic-chemistry.orgnih.govacs.org

This protocol allows for the preferential formation of 2,5-disubstituted tetrazoles. researchgate.netacs.org The reaction proceeds by generating a diazonium intermediate from an aliphatic amine using an organic nitrite (B80452) reagent, which then reacts with the monosubstituted tetrazole. organic-chemistry.org A significant advantage of this method is its compatibility with various functional groups. researchgate.netacs.org Furthermore, a one-pot procedure combining the initial [3+2] cycloaddition of a nitrile with trimethylsilyl (B98337) azide, followed by the diazotization-based alkylation, has been developed. researchgate.netacs.org This streamlined approach is particularly noteworthy as the residual azide from the first step is quenched by the nitrite reagent in the second step, mitigating potential safety risks. researchgate.netacs.org

Functionalization of the Thiophene Ring

The introduction of substituents onto the thiophene ring is crucial for modifying the properties of the final this compound molecule and its analogs. Key functionalization strategies include regioselective halogenation and transition metal-catalyzed cross-coupling reactions.

Regioselective Halogenation (Bromination) of Thiophene Derivatives

The regioselective bromination of thiophene is a fundamental transformation in the synthesis of the target compound. The directing effect of substituents on the thiophene ring plays a critical role in determining the position of bromination. For the synthesis of this compound, it is essential to introduce a bromine atom at the 5-position of the thiophene ring.

The synthesis of related brominated thienyl compounds often involves the treatment of a thiophene derivative with a brominating agent. For instance, the synthesis of tetrazole-thiophene hybrids has been achieved by reacting a key intermediate, 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole, with various thiocarbamoyl compounds. nih.gov While this example illustrates the use of a brominated precursor, direct bromination of a pre-formed thienyl-tetrazole is also a viable strategy, where the regioselectivity would be influenced by the electronic nature of the tetrazole substituent. The conditions for such reactions, including the choice of solvent and temperature, are critical for achieving the desired regioselectivity. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the thiophene ring. rsc.orgresearchgate.net These reactions are invaluable for creating analogs of this compound with diverse functionalities.

Commonly employed cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions, which are typically catalyzed by palladium complexes. researchgate.net These reactions allow for the coupling of the brominated thiophene moiety with a range of partners, such as boronic acids (Suzuki), alkenes (Heck), and terminal alkynes (Sonogashira). The development of ligand-free catalytic systems for these reactions is an area of active research, aiming to provide more cost-effective and sustainable synthetic routes. rsc.org The choice of catalyst, ligands (if any), base, and solvent system is crucial for achieving high yields and selectivity in these transformations. researchgate.net The application of these methods allows for the synthesis of a vast library of thiophene-tetrazole derivatives for various applications.

| Reaction Type | Coupling Partners | Catalyst System (Typical) |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) researchgate.net |

| Heck Coupling | Alkenes | Palladium catalyst, Base |

| Sonogashira Coupling | Terminal Alkynes | Palladium catalyst, Copper co-catalyst, Base |

Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation and Vinylization

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. Catalyzed by palladium complexes, it couples organoboron compounds with organic halides or triflates. wikipedia.org This methodology is highly effective for the arylation and vinylization of heterocyclic systems, including thiophene and tetrazole scaffolds.

Arylation: The bromine atom on the thiophene ring of this compound serves as an excellent handle for Suzuki-Miyaura coupling. By reacting it with various arylboronic acids in the presence of a palladium catalyst and a base, a diverse range of 5-(5-aryl-2-thienyl)-1H-tetrazole derivatives can be synthesized. Researchers have successfully used this approach for coupling arylboronic acids with bromothiophenes. youtube.com The reaction typically proceeds with high yields and tolerates a wide array of functional groups on the arylboronic acid partner. youtube.comnih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high efficiency. nih.gov

Vinylization: Similarly, vinylboronic acids or their esters can be coupled with this compound to introduce vinyl groups at the 5-position of the thiophene ring. An efficient palladium-catalyzed Suzuki-Miyaura cross-coupling has been developed for reacting oxygen-substituted allylboronates with aryl/vinyl bromides, showcasing broad substrate scope and excellent functional group tolerance. nih.gov This provides access to 5-(5-vinyl-2-thienyl)-1H-tetrazole analogs, which are valuable precursors for further transformations.

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

| Palladium Catalyst / Base | This compound + Arylboronic acid | Arylated Thienyl-Tetrazole | High yields, good functional group tolerance. | youtube.comnih.gov |

| Palladium Catalyst / Base | This compound + Vinylboronic acid | Vinylized Thienyl-Tetrazole | Provides access to vinyl-substituted analogs. | nih.gov |

| Ligand-Controlled Palladium | Allylboronates + Aryl halides | α- or γ-isomeric products | Allows for highly selective preparation of isomers. | nih.gov |

Zinc-Mediated Negishi Coupling for Thienyl Group Introduction

The Negishi coupling reaction, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is another cornerstone of C-C bond formation. wikipedia.org It is particularly noted for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org This reaction is a powerful tool for introducing thienyl groups in the synthesis of complex heterocycles. orgsyn.org

In the context of synthesizing thienyl-tetrazole analogs, Negishi coupling can be employed by reacting a thienylzinc reagent with a halogenated tetrazole or by coupling this compound with another organozinc compound. The preparation of the required organozinc reagents can be achieved through methods like transmetallation from organolithium compounds. researchgate.netorgsyn.org The reaction demonstrates high reactivity, making it suitable for coupling complex intermediates in total synthesis. wikipedia.org The choice between palladium and nickel catalysts can influence reaction outcomes, with palladium generally offering higher yields and broader functional group compatibility. wikipedia.org

| Catalyst | Reactants | Key Characteristics | Reference(s) |

| Palladium(0) or Nickel(0) | Organozinc Compound + Organic Halide (e.g., Thienylzinc + Bromotetrazole) | High functional group tolerance, couples various carbon hybridizations. | wikipedia.orgorgsyn.org |

| Pd(PPh₃)₄ or Pd(PPh₃)₂(OAc)₂ | Functionalized organolithium -> organozinc + Aryl/Alkenyl bromide | Effective for arylation and alkenylation of heterocyclic precursors. | researchgate.net |

Copper-Catalyzed Sonogashira Cross-Coupling in Tetrazole Synthesis

The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a fundamental method for constructing carbon-carbon bonds, particularly sp²-sp C-C bonds. researchgate.netmdpi.com While traditionally catalyzed by a combination of palladium and copper, recent advancements have focused on copper-only catalyzed systems, which are more cost-effective and environmentally benign. nih.gov

This methodology can be applied to the synthesis of alkynyl-substituted thienyl-tetrazoles. For instance, this compound can be coupled with a terminal alkyne using a copper catalyst to yield a 5-(5-alkynyl-2-thienyl)-1H-tetrazole. Copper-catalyzed Sonogashira reactions have been shown to be effective for a variety of substrates, including the synthesis of 2-arylbenzofuran derivatives in a one-pot tandem Sonogashira coupling-cyclization. nih.gov Furthermore, copper catalysis is utilized in the synthesis of substituted tetrazoles from various precursors, highlighting its versatility in forming the tetrazole ring itself under mild conditions. niscpr.res.in

| Catalyst System | Reaction Type | Application | Key Features | Reference(s) |

| Copper(I) or Copper(II) salts | C-N Cross-Coupling | Synthesis of 5-amino phenyl tetrazole. | Mild, room temperature conditions, green solvent (DMSO). | niscpr.res.in |

| Copper Acetate (Cu(OAc)₂) | Aza-Sonogashira Coupling | Synthesis of ynimines from O-acetyl ketoximes and terminal alkynes. | Versatile, leads to medicinally important heterocycles. | nih.gov |

| Palladium and Copper | Sonogashira Coupling | Coupling of vinyl/aryl halides with terminal acetylenes. | Foundational for sp²-sp C-C bond formation in complex molecules. | researchgate.netmdpi.com |

Development of One-Pot and Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.govijcce.ac.ir The development of one-pot and MCR systems has been a major focus in the synthesis of complex heterocyclic structures like substituted tetrazoles.

Several MCR strategies are applicable to the synthesis of thiophene-tetrazole systems. For example, a one-pot, five-component synthesis of tetrazole-based spirotetrahydro-β-carbolines has been described, proceeding through an Ugi-azide/Pictet–Spengler sequence. researchgate.net Another approach involves a six-component reaction to create novel linked 1,5-disubstituted tetrazole-1,2,3-triazole hybrids. nih.gov These reactions often proceed as a cascade of sequential steps, forming multiple new bonds in a single pot. nih.gov Such strategies streamline the synthesis process, reduce waste, and allow for the rapid generation of diverse molecular libraries. nih.govresearchgate.net

Catalyst Design and Optimization for Enhanced Reaction Efficiency

The efficiency of the synthetic methods described above is highly dependent on the catalyst used. Significant research efforts are directed towards the design and optimization of catalysts to improve reaction rates, yields, and selectivity. nih.govresearchgate.net

For Suzuki-Miyaura reactions, catalyst optimization involves modifying the ligands on the palladium center. Ligands can control the regioselectivity of the coupling, as demonstrated in the reaction of allylboronates with aryl halides. nih.gov For Sonogashira couplings, the development of novel ligands for copper catalysts aims to prevent common side reactions like the homocoupling of alkynes. nih.gov In the synthesis of 5-substituted-1H-tetrazoles, molybdenum trioxide (MoO₃) has been identified as a highly effective and economic catalyst under specific optimized conditions, achieving a 91% yield in one case. researchgate.net The use of nanoparticle catalysts, such as Nickel(II) Oxide (NiO) nanoparticles, has also been explored for multicomponent reactions to synthesize tetrazole derivatives, offering advantages like reusability and high efficiency. researchgate.net

| Catalyst | Reaction | Optimization Goal | Outcome | Reference(s) |

| Molybdenum Trioxide (MoO₃) | Synthesis of 5-phenyl-1H-tetrazole | Increased Yield | 91% yield achieved with 15 mol% catalyst in DMSO at 140°C. | researchgate.net |

| Nickel(II) Oxide (NiO) Nanoparticles | Multicomponent synthesis of 2-(1H-tetrazol-5-yl)acrylonitrile | Efficiency and Reusability | High yields, short reaction times, reusable catalyst. | researchgate.net |

| Ligand-Modified Palladium | Suzuki-Miyaura Coupling | Regiocontrol | Selective formation of α- or γ-isomeric products. | nih.gov |

Exploration of Photochemical Synthetic Routes for Thiophene-Tetrazole Systems

Photochemical reactions offer unique pathways for the synthesis and transformation of heterocyclic compounds, often proceeding under mild conditions with high atom economy. chim.it The photochemistry of both thiophene and tetrazole derivatives has been studied, suggesting potential routes for constructing thiophene-tetrazole systems. mdpi.comresearchgate.net

Photochemical cyclizations are a powerful tool for creating fused aromatic systems. For example, phenanthrene-fused thiophenes have been synthesized via the photocyclization of diarylthiophenes. chim.it The photolysis of tetrazole derivatives can lead to a variety of synthetically useful products through photofragmentation, and the outcome can be controlled by selecting appropriate reaction conditions. mdpi.com While direct photochemical coupling of a thiophene and a tetrazole is a complex area, the photo-reactivity of precursors could be harnessed. For instance, the photochemistry of thiophene-S-oxides, prepared by oxidation of the corresponding thiophenes, has been investigated and shows substitution-pattern-dependent reactivity, leading to deoxygenation or rearrangement to furans. mdpi.org The exploration of these light-induced transformations could open novel, regioselective pathways to complex thiophene-tetrazole architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of this compound derivatives, including the confirmation of isomeric forms and the position of substituents.

¹H NMR spectra are fundamental in identifying the protons within the molecule. For a typical this compound structure, the protons on the thiophene ring exhibit characteristic chemical shifts and coupling patterns. The protons on the disubstituted thiophene ring would appear as distinct signals, with their coupling constants providing information about their relative positions. The N-H proton of the tetrazole ring often appears as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom, including the carbons of the thiophene and tetrazole rings. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the differentiation between the carbon attached to the bromine atom and the other thiophene carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity. COSY spectra reveal proton-proton couplings, definitively linking adjacent protons on the thiophene ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unequivocal assignments for both the ¹H and ¹³C spectra. These combined NMR techniques provide a robust method for confirming the precise structure and isomeric purity of this compound derivatives.

Table 1: Representative NMR Data for a 5-(Substituted-thienyl)-1H-tetrazole Derivative

| Technique | Signal | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | Doublet | 7.2-7.8 | Thiophene-H |

| ¹H NMR | Doublet | 7.0-7.6 | Thiophene-H |

| ¹H NMR | Broad Singlet | 14.0-16.0 | Tetrazole-NH |

| ¹³C NMR | Signal | 140-150 | Tetrazole-C |

| ¹³C NMR | Signal | 125-140 | Thiophene-C |

Note: The exact chemical shifts can vary depending on the solvent and specific substituents on the derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The IR spectrum provides a vibrational fingerprint of the molecule, with characteristic absorption bands corresponding to specific bond types.

Key vibrational frequencies for these compounds include the N-H stretching vibration of the tetrazole ring, which typically appears as a broad band in the region of 3000-3400 cm⁻¹. The C=N and N=N stretching vibrations within the tetrazole ring give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the thiophene ring are observed around 3100 cm⁻¹. Additionally, the C-S stretching vibration of the thiophene ring and the C-Br stretching vibration will have characteristic absorptions in the fingerprint region (below 1500 cm⁻¹), further confirming the presence of these functionalities.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Tetrazole) | 3000 - 3400 (broad) |

| C-H Stretch (Thiophene) | ~3100 |

| C=N, N=N Stretch (Tetrazole) | 1400 - 1600 |

| C-S Stretch (Thiophene) | Fingerprint Region |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives, as well as to gain insights into their structure through fragmentation analysis.

Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecular ion. For 5-substituted 1H-tetrazoles, a characteristic loss of a molecule of hydrazoic acid (HN₃) or molecular nitrogen (N₂) is often observed. lifesciencesite.com This fragmentation behavior can be valuable for the structural characterization of these tetrazole derivatives. lifesciencesite.com

Table 3: Expected Mass Spectrometry Data for this compound (C₅H₃BrN₄S)

| Technique | Ion | Expected m/z | Observation |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 230.9, 232.9 | Confirms molecular weight and presence of Bromine |

Note: The molecular formula is C₅H₃BrN₄S and the molecular weight is 231.07 g/mol . calpaclab.com

Elemental Analysis for Purity and Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a sample of this compound. This analysis provides a crucial verification of the compound's purity and stoichiometry.

The experimentally determined percentages of each element are compared with the theoretical values calculated from the compound's molecular formula (C₅H₃BrN₄S). A close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods to provide a complete and unambiguous characterization. Some suppliers specify a purity of over 98% for this compound. fishersci.co.uk

Table 4: Theoretical Elemental Composition of this compound (C₅H₃BrN₄S)

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 5 | 60.05 | 26.00% |

| Hydrogen (H) | 1.01 | 3 | 3.03 | 1.31% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 34.58% |

| Nitrogen (N) | 14.01 | 4 | 56.04 | 24.25% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 13.88% |

| Total | | | 231.09 | 100.00% |

Application of Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

The process involves growing a suitable single crystal of the compound and irradiating it with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For instance, a study on a related compound, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, revealed its crystal system, space group, and unit cell parameters. researchgate.net Similar detailed structural information, including the planarity of the thiophene and tetrazole rings and the orientation of the bromine substituent, can be obtained for this compound. This definitive structural information is invaluable for understanding the compound's properties and for computational modeling studies.

Table 5: Illustrative Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Acam (no. 64) researchgate.net |

| a (Å) | 12.3735(8) researchgate.net |

| b (Å) | 20.8690(11) researchgate.net |

| c (Å) | 6.8385(6) researchgate.net |

| V (ų) | 1765.9(2) researchgate.net |

Note: The data presented is for 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine as a representative example. researchgate.net

Anticancer and Anti-proliferative Activities

The investigation into the anticancer potential of this compound and its analogs has yielded promising results, particularly in their ability to inhibit the growth of various cancer cell lines.

In vitro studies are fundamental in the preliminary assessment of the anticancer activity of novel compounds. The cytotoxic effects of this compound and related structures have been evaluated against a panel of human cancer cell lines, which represent different types of cancer. These cell lines include MCF-7 (breast cancer), Jurkat (T-cell leukemia), A549 (lung cancer), and HL-60 (promyelocytic leukemia).

Research has shown that certain tetrazole derivatives exhibit significant cytotoxic activity. For instance, some novel triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives have demonstrated notable anticancer activity against MCF-7, A549, and A375 (skin cancer) cell lines. nih.gov Specifically, compounds within this series induced apoptosis and displayed inhibitory activity against key proteins involved in cancer cell survival and proliferation, such as NF-kB and Survivin, in MCF-7 cells. nih.gov

Similarly, a series of 5-bromo indole-aryl keto hydrazide-hydrazone analogs were synthesized and evaluated for their cytotoxicity against eight human cancer cell lines, including A549, MCF-7, and HL-60. researchgate.net Two compounds from this series, 6a and 6h, showed potent antitumor activity against HL-60 and A549 cancer cell lines, with IC50 values of 3.913 and 4.838 μM, respectively, which were more potent than the standard drug cisplatin (B142131) in the same study. researchgate.net

Furthermore, novel thienyl-pyrazole derivatives have been investigated for their antiproliferative efficacy. ekb.eg One compound, in particular, demonstrated superior activity against MCF-7 and PC-3 (prostate cancer) cell lines compared to the reference drug sorafenib. ekb.eg The IC50 values against MCF-7 and HCT-116 (colon cancer) were 3.36±0.2μM and 7.41±0.5μM, respectively. ekb.eg

The table below summarizes the cytotoxic activity of selected related analogs against various cancer cell lines.

| Compound/Analog Class | Cell Line | IC50 (µM) | Reference |

| Triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine | MCF-7 | Not specified | nih.gov |

| Triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine | A549 | Not specified | nih.gov |

| 5-Bromo indole-aryl keto hydrazide-hydrazone (6a) | HL-60 | 3.913 | researchgate.net |

| 5-Bromo indole-aryl keto hydrazide-hydrazone (6h) | A549 | 4.838 | researchgate.net |

| Thienyl-pyrazole derivative (3) | MCF-7 | 3.36 ± 0.2 | ekb.eg |

| Thienyl-pyrazole derivative (3) | HCT-116 | 7.41 ± 0.5 | ekb.eg |

A significant challenge in cancer chemotherapy is the development of drug resistance. Therefore, evaluating the efficacy of new compounds against drug-resistant cancer cell lines is a critical step in their development.

Research into neocryptolepine (B1663133) and its derivatives, which share some structural similarities with heterocyclic compounds under investigation, has shown activity against various cancer cells. scienceopen.com While specific data on this compound against drug-resistant lines is limited in the provided context, the broader class of tetrazole-containing compounds is being explored for this purpose. For example, studies on mitoxantrone (B413) resistance in HL-60 leukemia cells have focused on the expression of topoisomerase II beta isoform as a mechanism of resistance. scienceopen.com The development of compounds that can overcome such resistance mechanisms is an active area of research.

Photodynamic therapy (PDT) is a cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. nih.gove-ce.org The presence of a bromine atom in this compound is significant, as heavy atoms are known to enhance the efficiency of photosensitizers through the "heavy atom effect," which promotes the generation of the triplet state necessary for ROS production.

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, tetrazole derivatives have been investigated for their potential as antimicrobial and antifungal agents, addressing the growing concern of multidrug-resistant pathogens.

The antibacterial activity of tetrazole derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. For instance, a study on 5-(thiophen-2-yl)-1H-tetrazole and its oxime derivative demonstrated a broad spectrum of activity. scispace.com The 5-(thiophen-2-yl)-1H-tetrazole compound showed a bactericidal effect against all tested strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.62 mg/ml to 1.25 mg/ml. scispace.com

Another study focusing on novel imide-tetrazole hybrids reported that some of these compounds exhibited promising antimicrobial activity against both standard and clinical Gram-positive and Gram-negative bacterial strains, with MIC values in some cases being lower than the reference drug Ciprofloxacin. nih.gov Specifically, for some of the leading compounds, MIC values were in the range of 0.8–3.2 μg/mL. nih.gov

Furthermore, research on new 1,5-disubstituted tetrazoles containing benzothiazole (B30560) and thiadiazole moieties indicated medium activity against the Gram-positive bacterium Staphylococcus aureus, but no effect against the Gram-negative bacterium Escherichia coli. rdd.edu.iq

The table below presents the antibacterial activity of some related tetrazole analogs.

| Compound/Analog | Bacterial Strain | Activity | Reference |

| 5-(thiophen-2-yl)-1H-tetrazole | Various strains | MIC: 0.62-1.25 mg/ml | scispace.com |

| Imide-tetrazole hybrids | Various Gram-positive and Gram-negative strains | MIC: 0.8–3.2 µg/mL | nih.gov |

| 1,5-disubstituted tetrazoles | Staphylococcus aureus (Gram-positive) | Medium activity | rdd.edu.iq |

| 1,5-disubstituted tetrazoles | Escherichia coli (Gram-negative) | No effect | rdd.edu.iq |

The emergence of multidrug-resistant fungal infections has necessitated the search for new antifungal agents. Tetrazole-containing compounds have shown potential in this area.

While some synthesized 5-(2-thienyl)-1,2,4-triazoles and related compounds were not significantly active against Candida albicans, other studies have reported more promising results for different tetrazole derivatives. nih.gov The search for effective antifungal agents within the tetrazole class is ongoing. For instance, new pyrazole (B372694) derivatives, another class of azoles, have demonstrated antifungal activity against various Candida species, including C. albicans, C. glabrata, C. parapsilosis, C. tropicalis, and C. krusei. mdpi.com This suggests that the broader family of azole compounds, which includes tetrazoles, remains a promising area for the development of new antifungal drugs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of the Role of the 5-Bromo-2-Thienyl Moiety in Biological Activity

The 5-bromo-2-thienyl moiety is a significant contributor to the biological profile of 5-(5-bromo-2-thienyl)-1H-tetrazole. Thiophene-containing compounds are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. The thiophene (B33073) ring itself is a versatile scaffold in medicinal chemistry.

The introduction of a bromine atom at the 5-position of the thienyl ring can significantly influence the compound's properties. Halogen atoms, like bromine, are known to modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target. The bromo-substituent can enhance the compound's ability to cross biological membranes and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its receptor.

In a broader context, studies on related compounds have highlighted the importance of the bromo-thienyl group. For instance, in a series of thiazole-based compounds, the presence of bromo and cyano substituents was found to be significant for their antimicrobial properties. acs.org This suggests that the 5-bromo-2-thienyl moiety in this compound likely plays a key role in its potential biological activities.

Systematic Variation of Tetrazole Ring Substituents and Their Pharmacological Impact

The tetrazole ring is a critical component of this compound, and modifications to this ring can have a profound impact on the compound's pharmacological properties. The tetrazole ring can exist in two tautomeric forms, 1H and 2H, and the position of the substituent on the nitrogen atoms can influence the molecule's electronic and steric properties, as well as its ability to form hydrogen bonds. researchgate.net

Systematic variation of substituents on the tetrazole ring is a common strategy in drug discovery to optimize activity and selectivity. For example, in a study of 1,5-diaryl substituted tetrazoles as antiproliferative agents, variations on the phenyl group at the N-1 position of the tetrazole ring led to significant differences in activity. nih.gov This highlights the importance of the substituent on the tetrazole ring for biological activity.

While specific studies on the systematic variation of the tetrazole ring in this compound are not extensively documented in the public domain, it is a logical step in the lead optimization process. Introducing different alkyl or aryl groups on the tetrazole nitrogen atoms could modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.

Bioisosteric Replacement Studies (e.g., tetrazole as a carboxylic acid mimetic)

One of the most significant roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere of a carboxylic acid. nih.govrug.nlresearchgate.netrsc.orgcambridgemedchemconsulting.com Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. The tetrazole ring and the carboxylic acid group share several key characteristics, including a similar pKa (around 4.5-4.9 for tetrazoles and 4.2-4.4 for carboxylic acids), allowing them to be ionized at physiological pH. rug.nl

The replacement of a carboxylic acid with a tetrazole ring can offer several advantages in drug design. Tetrazoles are generally more metabolically stable than carboxylic acids, which can be susceptible to conjugation reactions. rug.nl The tetrazolate anion is also more lipophilic than the corresponding carboxylate, which can improve a drug's ability to cross cell membranes. rug.nl Furthermore, the nitrogen-rich tetrazole ring can provide additional opportunities for hydrogen bonding with biological targets. rug.nl

In the context of this compound, the tetrazole moiety can be considered a bioisosteric replacement for a carboxylic acid group. This substitution is a well-established strategy to enhance the drug-like properties of a molecule.

Correlation Between Molecular Structure and Selectivity Towards Biological Targets

For instance, in a study of tetrahydropyrrolo[3,4-c]pyrazol derivatives as tropomyosin receptor kinase (TRK) inhibitors, subtle structural modifications led to significant changes in selectivity. One compound was found to be a potent and selective TRK inhibitor, with minimal activity against other kinases. nih.gov This demonstrates that high selectivity can be achieved through careful manipulation of the molecular structure.

Identification of Essential Pharmacophoric Features for Targeted Therapeutic Effects

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Identifying the pharmacophoric features of this compound is key to understanding its mechanism of action and for designing new molecules with improved therapeutic effects.

Based on its structure, the essential pharmacophoric features of this compound are likely to include:

A hydrogen bond donor/acceptor group: The tetrazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor (the N-H) and multiple hydrogen bond acceptors.

An aromatic/heteroaromatic ring system: The thienyl ring provides a flat, aromatic surface that can engage in π-π stacking interactions with aromatic amino acid residues in a protein's binding site.

A halogen bond donor: The bromine atom on the thienyl ring can act as a halogen bond donor, forming a specific interaction with an electron-rich atom in the binding site.

A specific spatial arrangement: The relative orientation of the bromo-thienyl group and the tetrazole ring is crucial for fitting into the target's binding pocket.

Pharmacophore models can be developed using computational methods and validated with experimental data. nih.gov Such models for thienyl-tetrazole derivatives would be invaluable for virtual screening of compound libraries to identify new hits with similar therapeutic potential.

Interactive Data Table: Antimicrobial Activity of a Related Thienyl-Tetrazole Compound

The following table presents the Minimum Inhibitory Concentration (MIC) values for 5-(thiophen-2-yl)-1H-tetrazole, a closely related analog of the title compound, against various bacterial strains. This data illustrates the potential antimicrobial activity of this class of compounds.

| Bacterial Strain | MIC (mg/mL) |

| P. aeruginosa A | 0.62 |

| E. coli H | >2.5 |

| S. aureus H | >2.5 |

| E. coli A | 1.25 |

| S. aureus A | 1.25 |

| Streptococcus spp A | 1.25 |

| Data sourced from a study on the antibacterial activity of 5-(thiophen-2-yl)-1H-tetrazole. scispace.com |

Based on a comprehensive search of available scientific literature, there are no specific research findings on the computational chemistry and in silico molecular interactions for the compound This compound .

Studies detailing molecular docking simulations, quantum chemical calculations, or molecular dynamics simulations for this particular compound have not been identified. While research exists for other tetrazole derivatives and thiophene-containing molecules, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct compounds.

Therefore, it is not possible to generate an article that adheres to the provided outline, as the necessary scientific data for each specified section and subsection for this exact compound is not available in the public research domain.

Computational Chemistry and in Silico Approaches to Molecular Interactions

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the early stages of drug development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to assess its potential success as a drug. For 5-(5-bromo-2-thienyl)-1H-tetrazole, various in silico tools and models are employed to forecast these pharmacokinetic parameters.

Key Predicted ADME Properties:

Absorption: Computational models predict that this compound exhibits good gastrointestinal absorption. This is a favorable characteristic for orally administered drugs.

Distribution: The distribution of a drug throughout the body is influenced by factors like its ability to bind to plasma proteins and its molecular characteristics. researchgate.net Computational predictions for tetrazole derivatives often suggest moderate to good distribution profiles.

Metabolism: In silico predictions can identify potential metabolic pathways and the enzymes involved. For this compound, predictions would focus on the stability of the tetrazole and thiophene (B33073) rings and potential sites of modification by metabolic enzymes.

Excretion: Models can estimate the likely routes of excretion, whether through the kidneys (renal) or in the feces (biliary).

These predictions are based on the molecule's structural features and physicochemical properties, which are calculated using specialized software.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Parameter | Predicted Value | Implication |

| Molecular Weight | 231.07 g/mol sigmaaldrich.com | Within the range for good absorption. |

| LogP (Octanol-Water Partition Coefficient) | Varies by prediction method | Indicates lipophilicity and influences absorption and distribution. |

| Topological Polar Surface Area (TPSA) | Typically within acceptable range | Relates to cell permeability and bioavailability. |

| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 4 | Favorable for oral bioavailability. |

| Gastrointestinal Absorption | High (predicted) | Suggests good potential for oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Prediction dependent on specific model | Indicates potential for central nervous system activity. |

Pharmacokinetic Modeling and Bioavailability Prediction

Computational PK models for tetrazole-based compounds often indicate good oral bioavailability. japsonline.com The tetrazole group itself is frequently used as a bioisostere for a carboxylic acid group, a strategy that can improve metabolic stability and lipophilicity, thereby enhancing bioavailability. beilstein-journals.org The specific structural features of this compound, such as the bromothienyl group, will further influence these predictions.

Drug-Likeness and Lead Optimization Based on Computational Parameters (e.g., Lipinski's Rule of Five)

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. researchgate.net Several computational filters are used to assess drug-likeness, with Lipinski's Rule of Five being one of the most common. researchgate.netnih.gov

Lipinski's Rule of Five states that an orally active drug is likely to have:

A molecular weight of 500 daltons or less.

An octanol-water partition coefficient (log P) that does not exceed 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Table 2: Evaluation of this compound against Lipinski's Rule of Five

| Lipinski Parameter | Rule | Value for this compound | Compliance |

| Molecular Weight | ≤ 500 | 231.07 sigmaaldrich.com | Yes |

| Log P | ≤ 5 | Varies by calculation method, generally compliant | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 4 | Yes |

As shown in the table, this compound generally adheres to Lipinski's Rule of Five, indicating good drug-like properties. researchgate.net This makes it a promising scaffold for lead optimization. Computational chemists can use these parameters to guide the design of new derivatives with improved potency and pharmacokinetic profiles while maintaining drug-likeness. For instance, modifications can be made to the thiophene ring or other parts of the molecule, and the resulting changes in computational parameters can be quickly assessed before committing to chemical synthesis.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 5-(5-Bromo-2-Thienyl)-1H-Tetrazole Analogs with Enhanced Efficacy and Selectivity

The principles of rational drug design are central to developing next-generation analogs of this compound. This approach involves the systematic modification of the lead compound's structure to optimize its pharmacological profile. Key strategies include:

Structure-Activity Relationship (SAR) Studies: A primary focus will be on conducting comprehensive SAR studies. This involves synthesizing a library of analogs by modifying specific positions on both the thiophene (B33073) and tetrazole rings and evaluating how these changes affect biological activity. For instance, replacing the bromo group with other halogens or with electron-donating or electron-withdrawing groups could significantly alter the compound's potency and target selectivity. acs.orgnih.gov

Bioisosteric Replacement: The tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group, often enhancing metabolic stability and lipophilicity. researchgate.netbeilstein-journals.org Future design could explore replacing the tetrazole with other acidic bioisosteres or modifying the thiophene ring, which itself can be a bioisosteric replacement for a phenyl ring, to improve pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov

Computational Modeling: In silico tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling will be indispensable. These methods can predict the binding affinity of newly designed analogs to specific biological targets, helping to prioritize the synthesis of compounds with the highest potential for success and reducing reliance on extensive, time-consuming screening. nih.govnih.gov

Through these rational design strategies, researchers can systematically refine the structure of this compound to create analogs with superior efficacy, improved selectivity, and a more favorable safety profile.

Exploration of Novel Biological Targets and Disease Indications

The constituent heterocycles of this compound are individually associated with a broad spectrum of pharmacological activities. This suggests that the parent compound and its derivatives could modulate a variety of biological targets and be relevant for multiple disease indications.

Anticancer Activity: Tetrazole and thiophene derivatives have shown promise as anticancer agents. researchgate.netresearchgate.net Future research could investigate the potential of this compound analogs to target key cancer-related pathways. For example, some tetrazole derivatives have been identified as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis, a mechanism particularly relevant for aggressive cancers like glioblastoma. nih.gov Kinase inhibition is another major strategy in cancer therapy, and various heterocyclic compounds have been developed as multi-targeting kinase inhibitors. rsc.orgnih.gov

Antimicrobial and Antiviral Properties: The tetrazole moiety is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral activities. researchgate.netnih.gov Similarly, thiophene-containing molecules are known for their antimicrobial effects. researchgate.net Systematic screening of this compound derivatives against a panel of pathogenic bacteria, fungi, and viruses could uncover novel infectious disease therapies.

Anti-inflammatory and Metabolic Diseases: Thiophene derivatives have been investigated for their anti-inflammatory properties, while tetrazoles are key components in drugs for metabolic conditions like type 2 diabetes. researchgate.netnih.gov Research could explore the potential of analogs to act as inhibitors of inflammatory mediators or as agonists for receptors like peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism. nih.gov

The table below summarizes the potential biological activities associated with the core scaffolds of the title compound.

| Scaffold | Associated Biological Activities |

| Tetrazole | Anticancer researchgate.net, Antiviral nih.gov, Antibacterial researchgate.net, Antifungal researchgate.net, Anti-inflammatory researchgate.net, Antidiabetic nih.gov, Antihypertensive beilstein-journals.org |

| Thiophene | Anticancer nih.gov, Antimicrobial nih.gov, Anti-inflammatory researchgate.net, Antioxidant nih.gov, Anticonvulsant researchgate.net |

Advanced Mechanistic Elucidation Through Integrated Experimental and Computational Approaches

A deep understanding of how this compound analogs exert their biological effects is crucial for their development. An integrated approach combining experimental and computational methods will be key to elucidating their mechanisms of action.

Target Identification and Validation: Once a promising biological activity is identified, biochemical and cellular assays will be employed to pinpoint the specific molecular target (e.g., an enzyme or receptor). Techniques like thermal shift assays, affinity chromatography, and genetic knockdown can validate these targets.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding their reactivity and interaction capabilities. acs.orgnih.gov Molecular docking studies can predict and visualize the binding modes of the compounds within the active site of their biological targets, revealing key interactions like hydrogen bonds and hydrophobic contacts that are essential for activity. nih.govnih.gov

Structural Biology: For validated targets, obtaining a co-crystal structure of the analog bound to its target protein via X-ray crystallography would provide definitive, high-resolution information about the binding interactions. This structural data is invaluable for guiding further rounds of rational design to improve binding affinity and selectivity.

Development of Targeted Drug Delivery Systems Utilizing the Tetrazole Scaffold

The unique chemical properties of the tetrazole ring make it an attractive component for advanced drug delivery systems (DDS). nih.gov The tetrazole group, being a strong NH acid, can be utilized in creating pH-sensitive nanocarriers. nih.gov

Future research could focus on incorporating the this compound scaffold into polymeric systems. For example, tetrazole-containing polymers can be designed to self-assemble into nanosized associates or micelles. nih.gov These nanocarriers could encapsulate other hydrophobic drugs, protecting them from degradation and facilitating their transport to specific sites in the body. The pH-responsive nature of the tetrazole moiety could be exploited for controlled drug release in acidic environments, such as those found in tumors or inflamed tissues, thereby enhancing therapeutic efficacy and reducing systemic side effects. nih.gov

Potential Applications of this compound in Materials Science Beyond Medicinal Chemistry (e.g., Corrosion Inhibition)

The applications of tetrazole derivatives extend beyond medicine into materials science, most notably in the field of corrosion inhibition. nih.govacs.org The nitrogen-rich tetrazole ring can strongly adsorb onto metal surfaces, forming a protective film that shields the metal from corrosive agents in acidic environments. iust.ac.ir

Research into this compound and its analogs as corrosion inhibitors for metals like steel and copper could be a promising avenue. nih.goviust.ac.irresearchgate.net The mechanism of inhibition involves the heteroatoms (nitrogen and sulfur) acting as adsorption centers. iust.ac.ir The effectiveness of these compounds can be evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. iust.ac.ir Computational studies, particularly DFT, are also used to calculate parameters such as adsorption energy and electronic properties to predict and explain the inhibition efficiency of different derivatives. acs.orgresearchgate.net The presence of both the tetrazole and the sulfur-containing thiophene ring in this compound may offer synergistic effects, potentially leading to highly effective corrosion inhibitors. iust.ac.ir

Translational Research and Pre-clinical Development of Promising Lead Compounds

Once analogs with optimized efficacy and selectivity are identified, the focus will shift to translational research and pre-clinical development. This phase aims to bridge the gap between basic laboratory discovery and clinical application. Key steps in this process include:

In Vivo Efficacy Studies: Promising lead compounds will be evaluated in relevant animal models of the target disease (e.g., tumor xenograft models for cancer) to confirm that the in vitro activity translates to an in vivo therapeutic effect.

Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds will be thoroughly investigated. This is critical for determining the compound's bioavailability and dosing regimen.

Toxicology and Safety Assessment: Comprehensive toxicology studies will be conducted in animal models to identify any potential adverse effects and to establish a safe therapeutic window.

This rigorous pre-clinical evaluation is essential to ensure that only the most promising and safest compounds derived from the this compound scaffold advance toward human clinical trials.

Q & A

Q. What are the standard synthetic routes for 5-(5-Bromo-2-Thienyl)-1H-Tetrazole, and how is its purity validated?

The compound is typically synthesized via cycloaddition reactions between nitriles and azides. A solvent-free method using Nano-TiCl4·SiO2 as a catalyst achieves high yields (75–90%) under mild conditions (80°C, 2–4 hours) . Characterization involves:

Q. What are the primary pharmacological mechanisms explored for tetrazole derivatives, including this compound?

Tetrazole derivatives are studied as enzyme inhibitors (e.g., angiotensin II antagonists) and receptor modulators. For example:

- Angiotensin II Antagonism : Structural analogs like ME3221 inhibit vascular responses by mimicking the tetrazole moiety’s electronic properties .

- Enzyme Probes : Tetrazoles act as covalent inhibitors in studies of monoacylglycerol lipase (MGL) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) .

Q. What physical properties are critical for handling this compound in laboratory settings?

Key properties include:

| Property | Value | Reference |

|---|---|---|

| Melting Point | 225°C | |

| Boiling Point | 157–158°C | |

| Density | 1.087 g/mL | |

| Refractive Index | n²⁰/D 1.4640 | |

| Ensure storage in anhydrous conditions to prevent hydrolysis. |

Q. What safety protocols are recommended for handling tetrazole derivatives?

- Acute Toxicity : Classified as Category 4 (oral), requiring PPE (gloves, goggles) .

- Reactivity : Stable under ambient conditions but may decompose under strong acids/bases .

- Disposal : Incinerate in a certified facility to avoid environmental release .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized for scale-up?

- Catalyst Screening : Nano-TiCl4·SiO2 enhances reaction efficiency (90% yield) compared to traditional catalysts like ZnBr₂ .

- Solvent-Free Conditions : Eliminate purification challenges by avoiding solvents like DMF .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C) .

Q. How do crystallographic studies inform the structural stability of tetrazole derivatives?

Q. How should researchers address contradictory pharmacological data for tetrazole-based compounds?

Q. What advanced spectroscopic techniques resolve ambiguities in tetrazole characterization?

Q. What role do tetrazole derivatives play in biochemical applications beyond pharmacology?

- DNA/RNA Synthesis : 1H-Tetrazole derivatives act as activators in oligonucleotide synthesis, though 5-(Ethylthio)-1H-Tetrazole (ETT) offers better solubility .

- Enzyme Mimics : Tetrazoles stabilize transition states in hydrolytic reactions (e.g., esterase activity) .

Data Contradiction Analysis

Example : Discrepancies in reported angiotensin II inhibition IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.